1-(2-Fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea
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Overview
Description
1-(2-fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea is a member of indoles.
Scientific Research Applications
Molecular Structure and Properties
- The compound is characterized by its molecular structure, resembling the letter 'L', and features an anti-disposition of thioamide–N–H atoms with an intramolecular N–H⋯N hydrogen bond. This unique conformation is essential for its interaction and functionality in various chemical processes (Yeo & Tiekink, 2019).
Photoluminescence and Analytical Applications
- Derivatives of this compound exhibit photoluminescence properties. This feature has been utilized for the detection of chromium(VI) ions, highlighting its potential as a sensitive analytical tool in environmental and chemical analysis (Sunil & Rao, 2015).
Impact of Fluorine Substitution
- Studies on fluorine-substituted phenylthiourea isomers, including those similar to the compound , have shown that fluorine substitution affects the crystal structures and vibrational properties of these compounds. This has implications in material science, particularly in the design of compounds with specific physical properties (Saeed, Erben, & Flörke, 2010).
Antimicrobial Activity
- Thiourea derivatives, including those structurally related to the compound, have been evaluated for their antibacterial and antifungal properties. This suggests potential applications in the development of new antimicrobial agents (Saeed, Shaheen, Hameed, & Kazmi, 2010).
Interaction with DNA and Antioxidant Activity
- Certain thiourea derivatives, structurally similar to the compound, have been shown to interact with DNA and exhibit significant antioxidant activity. These properties are crucial for their potential use in pharmaceutical and biochemical research (Hussain et al., 2020).
Molecular Dynamics and Potential Drug Development
- The compound's derivatives have been studied for their molecular dynamics and interactions, suggesting their potential as lead compounds in developing new analgesic drugs. This highlights their significance in medicinal chemistry (Mary et al., 2016).
Properties
Molecular Formula |
C23H19FN4OS |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-[2-hydroxy-1-[(2-methylphenyl)methyl]indol-3-yl]iminothiourea |
InChI |
InChI=1S/C23H19FN4OS/c1-15-8-2-3-9-16(15)14-28-20-13-7-4-10-17(20)21(22(28)29)26-27-23(30)25-19-12-6-5-11-18(19)24/h2-13,29H,14H2,1H3,(H,25,30) |
InChI Key |
XSJVYXNQHHZDJN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(=C2O)N=NC(=S)NC4=CC=CC=C4F |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(=C2O)N=NC(=S)NC4=CC=CC=C4F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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